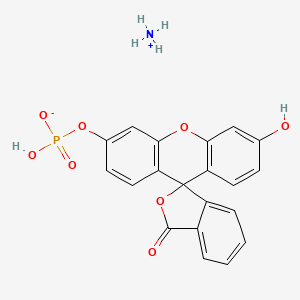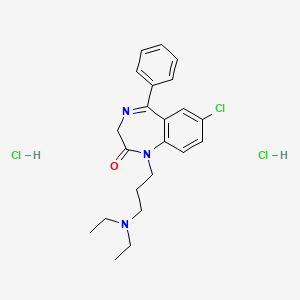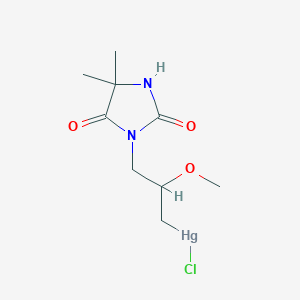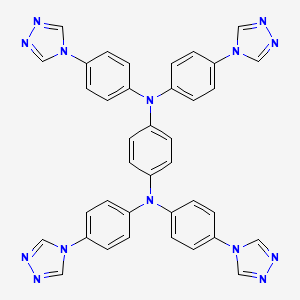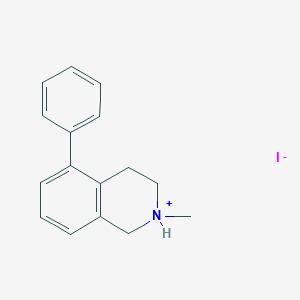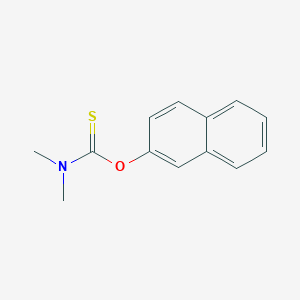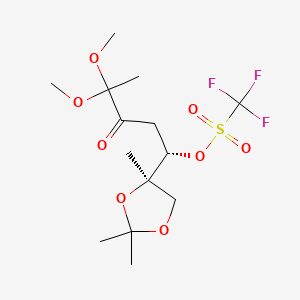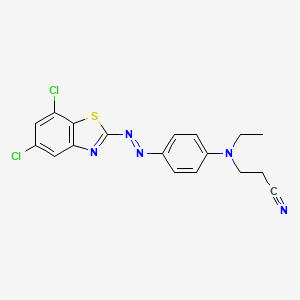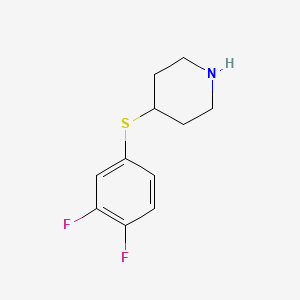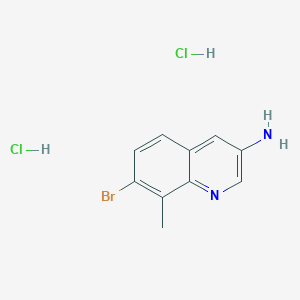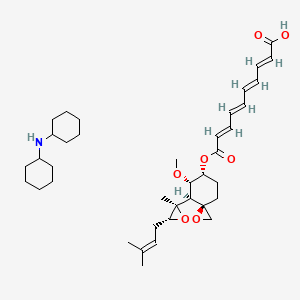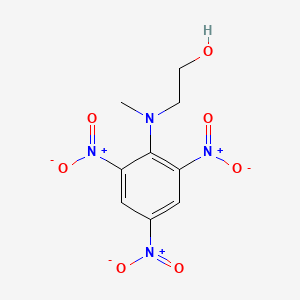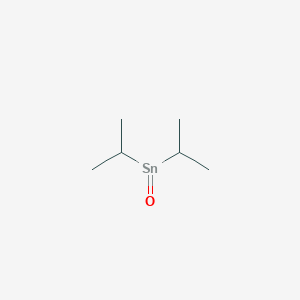
Diisopropyltin oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyltin oxide is an organotin compound with the molecular formula C6H14OSn. It is a colorless, crystalline solid that is used in various industrial and research applications. Organotin compounds, including this compound, are known for their versatility and are used in a wide range of chemical processes.
Preparation Methods
Diisopropyltin oxide can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyltin dichloride with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of more advanced techniques to optimize yield and purity.
Chemical Reactions Analysis
Diisopropyltin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diisopropyltin hydroxide.
Scientific Research Applications
Diisopropyltin oxide has several scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its potential effects on cellular processes. In medicine, research has explored its potential use in drug development. Industrially, this compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of diisopropyltin oxide involves its interaction with various molecular targets and pathways. It can act as a catalyst in chemical reactions by facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with cellular components, affecting processes such as enzyme activity and gene expression.
Comparison with Similar Compounds
Diisopropyltin oxide can be compared with other organotin compounds such as diisopropyltin dichloride and diisopropyltin hydroxide. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique in its specific applications and properties. For example, diisopropyltin dichloride is more commonly used as a precursor in the synthesis of other organotin compounds, while diisopropyltin hydroxide is often used in different types of catalytic reactions.
References
Properties
CAS No. |
23668-76-0 |
|---|---|
Molecular Formula |
C6H14OSn |
Molecular Weight |
220.88 g/mol |
IUPAC Name |
oxo-di(propan-2-yl)tin |
InChI |
InChI=1S/2C3H7.O.Sn/c2*1-3-2;;/h2*3H,1-2H3;; |
InChI Key |
MUHCAXWYKVQBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Sn](=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



